

Technical Support Center: Degradation of Clavulanic Acid in Reconstituted Oral Suspensions

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Compound of Interest

Compound Name: *Clavulanic Acid Methyl Ester-
13CD3*

Cat. No.: *B1163078*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clavulanic acid in reconstituted oral suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of clavulanic acid in reconstituted oral suspensions?

A1: The stability of clavulanic acid is significantly influenced by temperature and pH.^{[1][2][3]} It is highly susceptible to hydrolysis, and its degradation is accelerated at higher temperatures and in alkaline or strongly acidic conditions.^{[2][3][4]} The optimal pH for clavulanic acid stability is in the slightly acidic to neutral range, typically between pH 5.0 and 7.0.^[3]

Q2: What is the expected shelf-life of a reconstituted amoxicillin-clavulanate oral suspension?

A2: Once reconstituted, amoxicillin-clavulanate oral suspensions should be stored in a refrigerator (2-8°C) and typically have a shelf-life of 7 to 10 days to maintain potency.^{[5][6]} Storage at room temperature significantly reduces the stability and shelf-life of clavulanic acid.^{[5][7]}

Q3: Can I reconstitute the oral suspension with tap water or mineral water instead of distilled water?

A3: Studies have shown that using distilled water, treated tap water, or commercial mineral water for reconstitution does not have a significant detrimental effect on the stability of amoxicillin and clavulanic acid when stored under recommended refrigerated conditions.[6] However, it is crucial to adhere to the manufacturer's instructions provided with the product.

Q4: What are the visible signs of clavulanic acid degradation in an oral suspension?

A4: A noticeable change in the color of the suspension, often to a yellow or brownish hue, can indicate degradation of clavulanic acid.[8] However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the potency of the suspension.

Q5: How does freezing affect the stability of reconstituted clavulanic acid suspensions?

A5: Storing reconstituted amoxicillin-clavulanate oral suspension at -10°C has been studied, but the manufacturer's guidelines for storage should be followed.[9] Freezing and subsequent thawing may affect the physical stability of the suspension and the chemical stability of its components.

Troubleshooting Guide

Issue	Possible Causes	Recommended Actions
Rapid loss of clavulanic acid potency.	Improper storage temperature (e.g., room temperature).[5][7]	Ensure the reconstituted suspension is consistently stored in a refrigerator at 2-8°C.[5][6] Use a calibrated thermometer to monitor the refrigerator temperature.
Incorrect pH of the final suspension.	Verify the pH of the reconstituted suspension. The optimal pH for clavulanic acid stability is typically between 5.0 and 7.0.[3] Adjust formulation buffers if developing a new product.	
Incompatibilities with excipients.	Review the formulation for any excipients that may catalyze the degradation of the β -lactam ring of clavulanic acid. Sugars, for instance, are common but their impact should be assessed.[10]	
Inconsistent stability results between batches.	Variability in the quality of the clavulanic acid raw material.	Ensure consistent quality of the active pharmaceutical ingredient (API) from the supplier. Perform identity and purity tests on incoming raw materials.
Variations in the reconstitution process.	Standardize the reconstitution procedure, including the volume and temperature of the water used.[8] Ensure thorough mixing to achieve a uniform suspension.	

Differences in packaging materials.	Evaluate the suitability of the container and closure system. Some plastics may be more permeable to moisture or may leach components that affect stability. [9]	
Color change in the reconstituted suspension.	Degradation of clavulanic acid. [8]	Investigate the root cause of degradation (e.g., temperature, pH). A color change is a strong indicator that the product may no longer be within specification. [8]
Maillard reaction between excipients (e.g., sugars) and the active ingredients.	Analyze the formulation for potential interactions between components. Consider alternative excipients if necessary.	

Data Presentation

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Reconstituted Oral Suspensions

Storage Temperature (°C)	Observation Period (Days)	Percentage Degradation of Clavulanic Acid	Reference
2 - 8	7	~10%	[5]
8	7	12.9%	[11]
20	7	40%	[5]
23	1	15.4% (in dispersed tablets)	[11]
27 - 29	5	>10%	[7]
27 - 29	7	>30%	[7]
28	7	72.3%	[11]

Table 2: Influence of pH on the Stability of Clavulanic Acid

pH	Stability Observation	Reference
3.0	Significant decomposition	[4]
5.0 - 6.0	Most stable range	
6.2	More stable than at pH 7.0	
7.0	Less stable than at pH 6.2; decomposition rate significantly higher than at neutral pH	[1][4]
10.0	Significant decomposition	[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Determination of Clavulanic Acid

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify clavulanic acid in the presence of its degradation products.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying clavulanic acid from its potential degradation products in reconstituted oral suspensions.

2. Materials and Reagents:

- Potassium clavulanate reference standard
- Amoxicillin trihydrate reference standard (if in combination)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)
- Hydrochloric acid (for forced degradation)
- Sodium hydroxide (for forced degradation)
- Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Example):

- Column: C18 Nucleosil column (or equivalent)[\[12\]](#)
- Mobile Phase: A mixture of 0.7% sodium dihydrogen phosphate and methanol (e.g., 90:10 v/v)[\[12\]](#)
- Flow Rate: 1.0 mL/min[\[12\]](#)
- Detection Wavelength: 230 nm[\[12\]](#)

- Injection Volume: 20 μ L
- Column Temperature: Ambient or controlled (e.g., 30°C)

4. Standard and Sample Preparation:

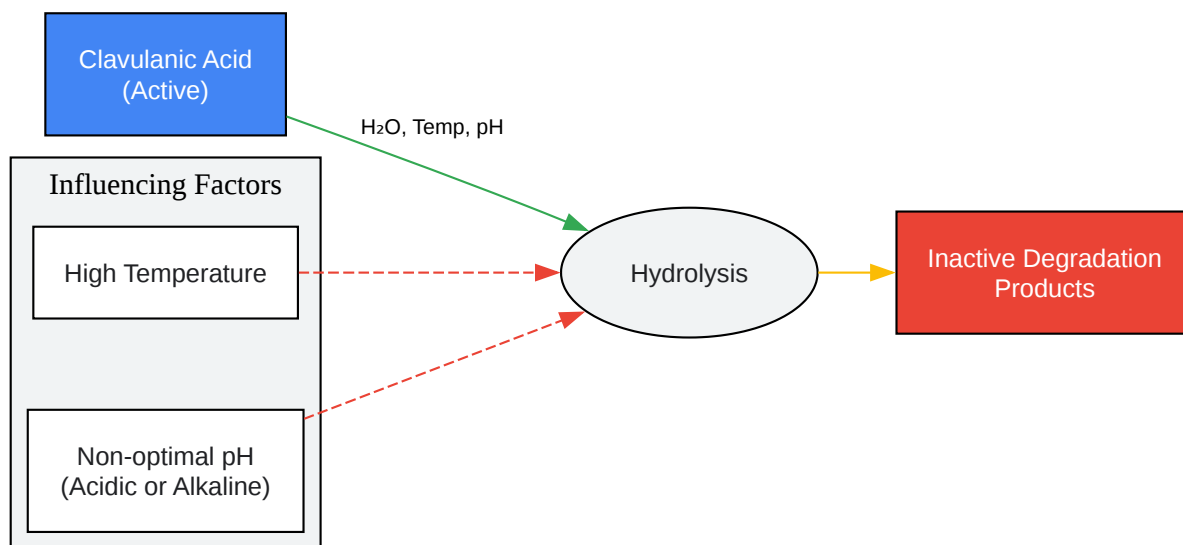
- Standard Solution: Accurately weigh and dissolve potassium clavulanate reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.
- Sample Solution: Reconstitute the oral suspension according to the product instructions. Accurately dilute a known volume of the suspension with the mobile phase to achieve a concentration within the calibration curve range. Filter the sample through a 0.45 μ m syringe filter before injection.

5. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of the drug product.

- Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before injection.[\[12\]](#)
- Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature for a specified period. Neutralize the solution before injection.[\[12\]](#)
- Oxidative Degradation: Treat the sample with a dilute hydrogen peroxide solution (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid powder and the reconstituted suspension to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose the reconstituted suspension to UV light.

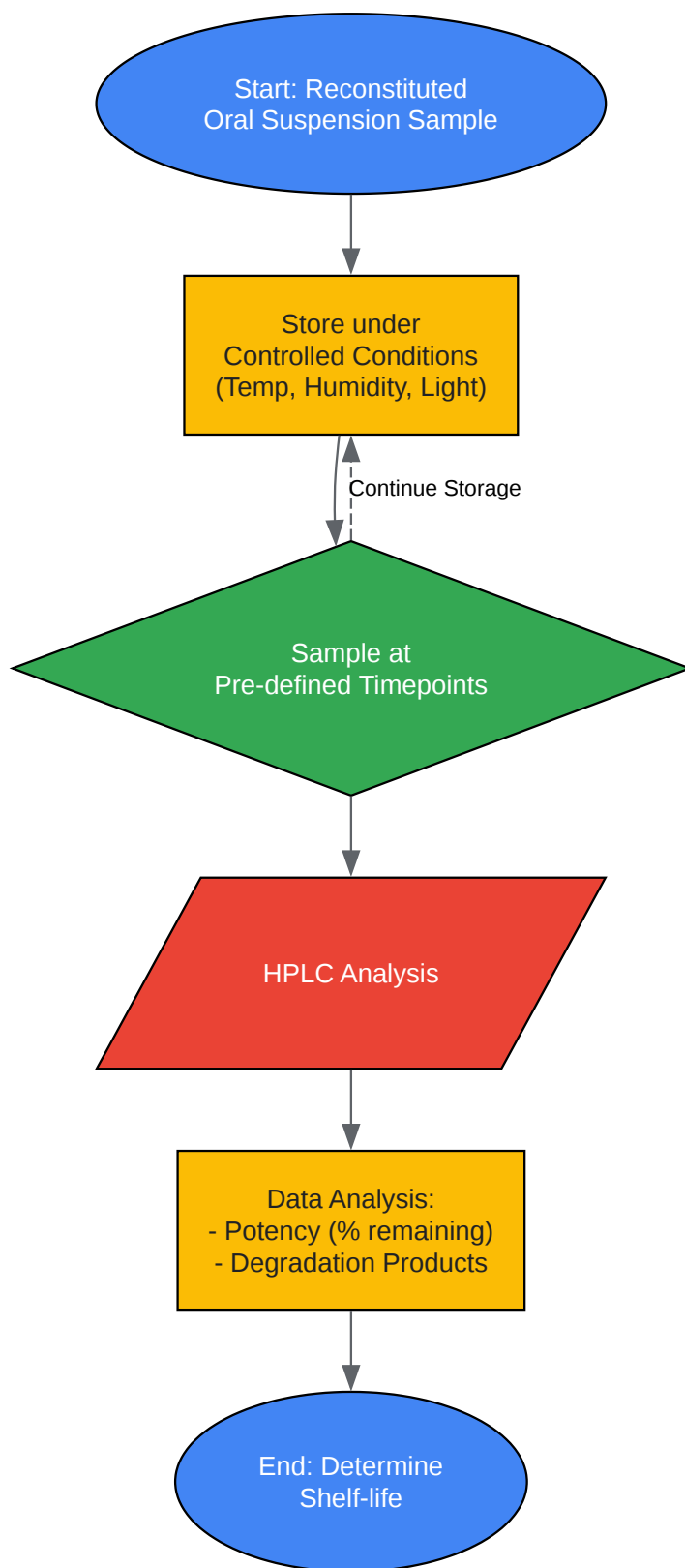
6. Method Validation: Validate the HPLC method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The method is considered stability-indicating if the degradation product peaks are well-resolved from the clavulanic acid peak.

Visualizations



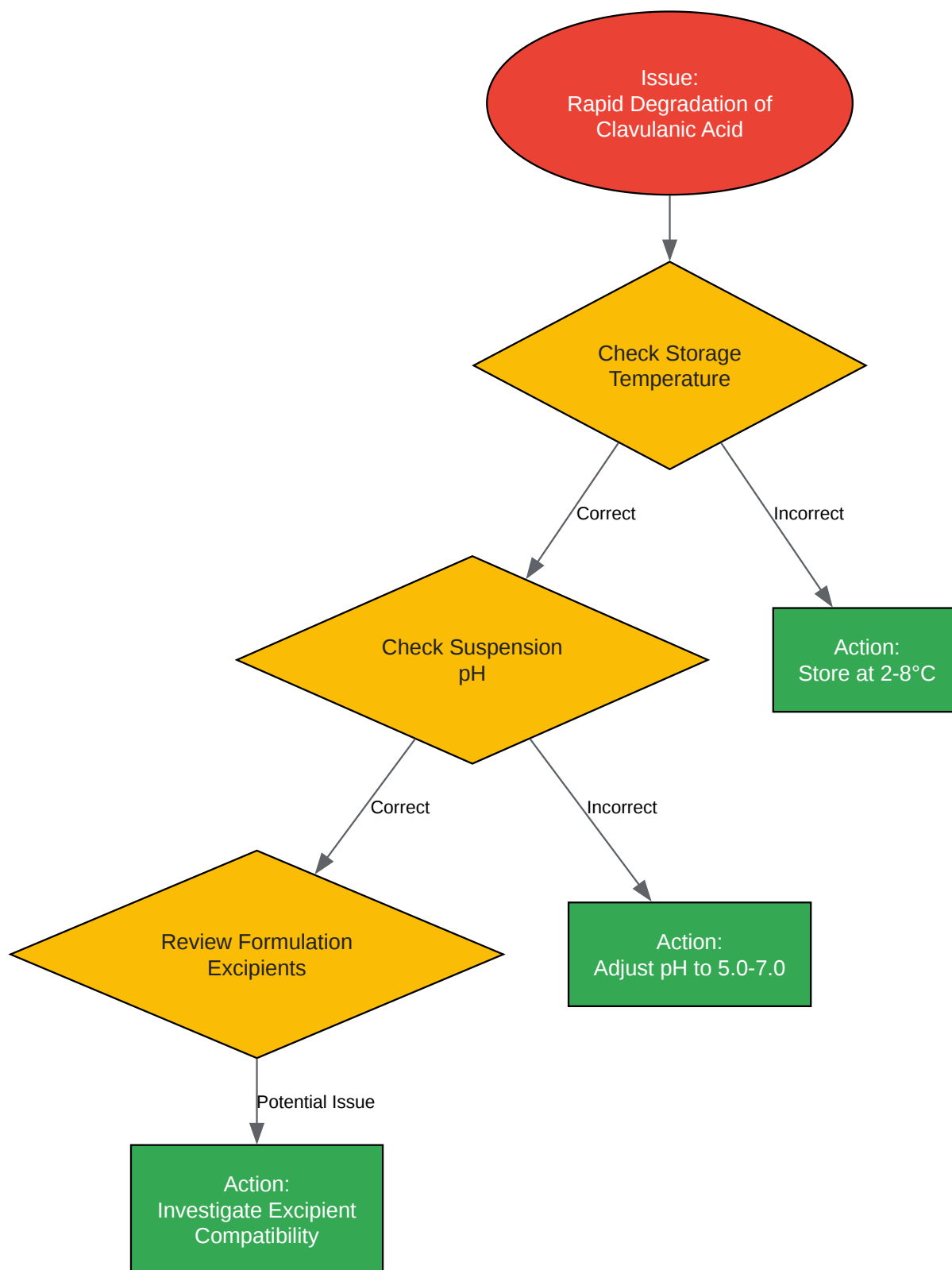
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Caption: Primary degradation pathway of clavulanic acid.



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Caption: Workflow for stability testing of clavulanic acid.



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Caption: Troubleshooting logic for clavulanic acid degradation.

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